molecular formula C7H13F2NO2 B14864449 3,3-difluoro-N-methoxy-N,2,2-trimethylpropanamide

3,3-difluoro-N-methoxy-N,2,2-trimethylpropanamide

Cat. No.: B14864449
M. Wt: 181.18 g/mol
InChI Key: UGPXEQTWJRJCFH-UHFFFAOYSA-N
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Description

3,3-Difluoro-N-methoxy-N,2,2-trimethylpropanamide is an organic compound characterized by the presence of two fluorine atoms, a methoxy group, and a trimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of difluoroacetylation reactions, where difluoroacetyl chloride reacts with appropriate amines under controlled conditions . Another approach involves the use of fluorinating agents such as Deoxo-Fluor reagent, which facilitates the conversion of alcohols to alkyl fluorides .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoroacetylation processes, utilizing cost-effective and readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of metal-free catalysts and environmentally benign solvents is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-N-methoxy-N,2,2-trimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones, while reduction can produce difluoro alcohols .

Scientific Research Applications

3,3-Difluoro-N-methoxy-N,2,2-trimethylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-difluoro-N-methoxy-N,2,2-trimethylpropanamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes or receptors, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s pharmacokinetics and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-N-methoxy-N,2,2-trimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its trimethylpropanamide moiety differentiates it from other difluorinated compounds, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C7H13F2NO2

Molecular Weight

181.18 g/mol

IUPAC Name

3,3-difluoro-N-methoxy-N,2,2-trimethylpropanamide

InChI

InChI=1S/C7H13F2NO2/c1-7(2,5(8)9)6(11)10(3)12-4/h5H,1-4H3

InChI Key

UGPXEQTWJRJCFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(F)F)C(=O)N(C)OC

Origin of Product

United States

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